molecular formula C27H43NO3 B3026078 N-oleoyl phenylalanine CAS No. 136560-78-6

N-oleoyl phenylalanine

Cat. No.: B3026078
CAS No.: 136560-78-6
M. Wt: 429.6 g/mol
InChI Key: UWKNPULCJWBBDD-JRUKXMRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

N-oleoyl phenylalanine is synthesized through the direct condensation of fatty acids and L-Phenylalanine, catalyzed by the mammalian enzyme, peptidase M20 domain 1 (PM201D1) . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

This compound has been found to influence cell function significantly. It increases the oxygen consumption rate (OCR) of mitochondria isolated from mouse brown adipose tissue . It also decreases oligomycin-induced increases in the mitochondrial membrane potential in C2C12 cells, indicating mitochondrial uncoupling activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Oleoyl-L-phenylalanine can be synthesized through the reaction of oleic acid with L-phenylalanine. The carboxy group of oleic acid condenses with the amino group of L-phenylalanine to form the amide bond . The reaction typically involves the use of coupling agents such as thionyl chloride or oxalyl chloride to activate the carboxy group of oleic acid .

Industrial Production Methods

Industrial production of N-Oleoyl-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the preparation of fatty acid chlorides and their subsequent reaction with L-phenylalanine under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Oleoyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized fatty acid derivatives, while reduction can produce reduced amide forms .

Scientific Research Applications

N-Oleoyl-L-phenylalanine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-Oleoyl-L-phenylalanine is unique among N-acyl amino acids due to its specific structure and biological activity. Similar compounds include:

These compounds share similar structural features but differ in their specific amino acid components and biological effects. N-Oleoyl-L-phenylalanine stands out for its potent mitochondrial uncoupling activity and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h9-10,16-18,20-21,25H,2-8,11-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/b10-9-/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKNPULCJWBBDD-JRUKXMRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347279
Record name N-Oleoyl phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136560-78-6
Record name N-Oleoyl phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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